

Head-to-Head Comparison: Lapisteride and Epristeride in 5 α -Reductase Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lapisteride*

Cat. No.: *B1674501*

[Get Quote](#)

In the landscape of therapeutic agents targeting androgen-related conditions, inhibitors of the 5 α -reductase enzyme family play a pivotal role. These enzymes are critical for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), a key driver in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenic alopecia. This guide provides a detailed head-to-head comparison of two such inhibitors: **Lapisteride** and Epristeride, with a focus on their mechanisms of action, isoform selectivity, and available clinical and preclinical data.

While extensive research and clinical findings are available for Epristeride, publicly accessible quantitative experimental data for **Lapisteride** is limited. This guide will present the available information for a comprehensive comparison.

Mechanism of Action and Isoform Selectivity

Both **Lapisteride** and Epristeride function by inhibiting 5 α -reductase, but they exhibit different specificities for the enzyme's isoforms. There are three known isoforms of 5 α -reductase: type 1, type 2, and type 3. Type 1 is predominantly found in the skin and liver, while type 2 is the primary isoform in the prostate.

Lapisteride (CS-891) is a dual inhibitor, targeting both type 1 and type 2 isoforms of 5 α -reductase.^[1] This dual inhibition suggests a broader spectrum of activity, potentially impacting DHT production in both the prostate and the skin. **Lapisteride** was under investigation for the treatment of BPH and androgenic alopecia, but it was never marketed.^[1]

Epristeride, on the other hand, is a selective inhibitor of 5 α -reductase type 2.[2] Its targeted action on the isoform prevalent in the prostate makes it a focused therapeutic for BPH.

Epristeride is a non-competitive inhibitor of the type II 5 α -reductase.[3]

Comparative Efficacy and Potency

A direct quantitative comparison of the inhibitory potency (e.g., IC50 values) of **Lapisteride** and Epristeride is challenging due to the scarcity of publicly available preclinical data for **Lapisteride**.

Epristeride: In vitro studies have demonstrated the dose-dependent inhibitory effect of Epristeride on prostate cells. For instance, in cultured human prostate stromal cells, Epristeride inhibited testosterone-induced proliferation at concentrations ranging from 1×10^{-9} to 3×10^{-7} M.[4]

Lapisteride: While specific IC50 values for **Lapisteride** are not readily available in the reviewed literature, its characterization as a dual inhibitor of type 1 and type 2 5 α -reductase suggests it would demonstrate inhibitory activity against both isoforms in enzymatic assays.[1]

Clinical Data Summary

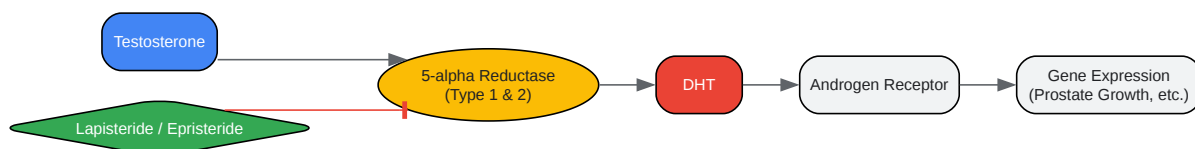
Epristeride has been clinically evaluated for the treatment of BPH. A clinical trial involving 141 patients with BPH provides insight into its efficacy and safety profile.

Parameter	Epristeride Clinical Trial Data (BPH)
Dosage	5 mg, administered orally twice daily
Treatment Duration	120 days
Total Efficacy Rate	81.29%
Adverse Reactions	- Exanthem (0.72%)- Nausea and vomiting (0.72%)- Insomnia (0.72%)- Tinnitus (0.72%)- Erectile dysfunction (2.16%)
Discontinuation due to Side Effects	1.44%
Data from a clinical trial on the efficacy of Epristeride in treating benign prostatic hyperplasia.[5]	

Lapisteride was investigated for BPH and androgenic alopecia, but clinical trial data is not publicly available, preventing a direct comparison of its clinical efficacy and safety with Epristeride.[1]

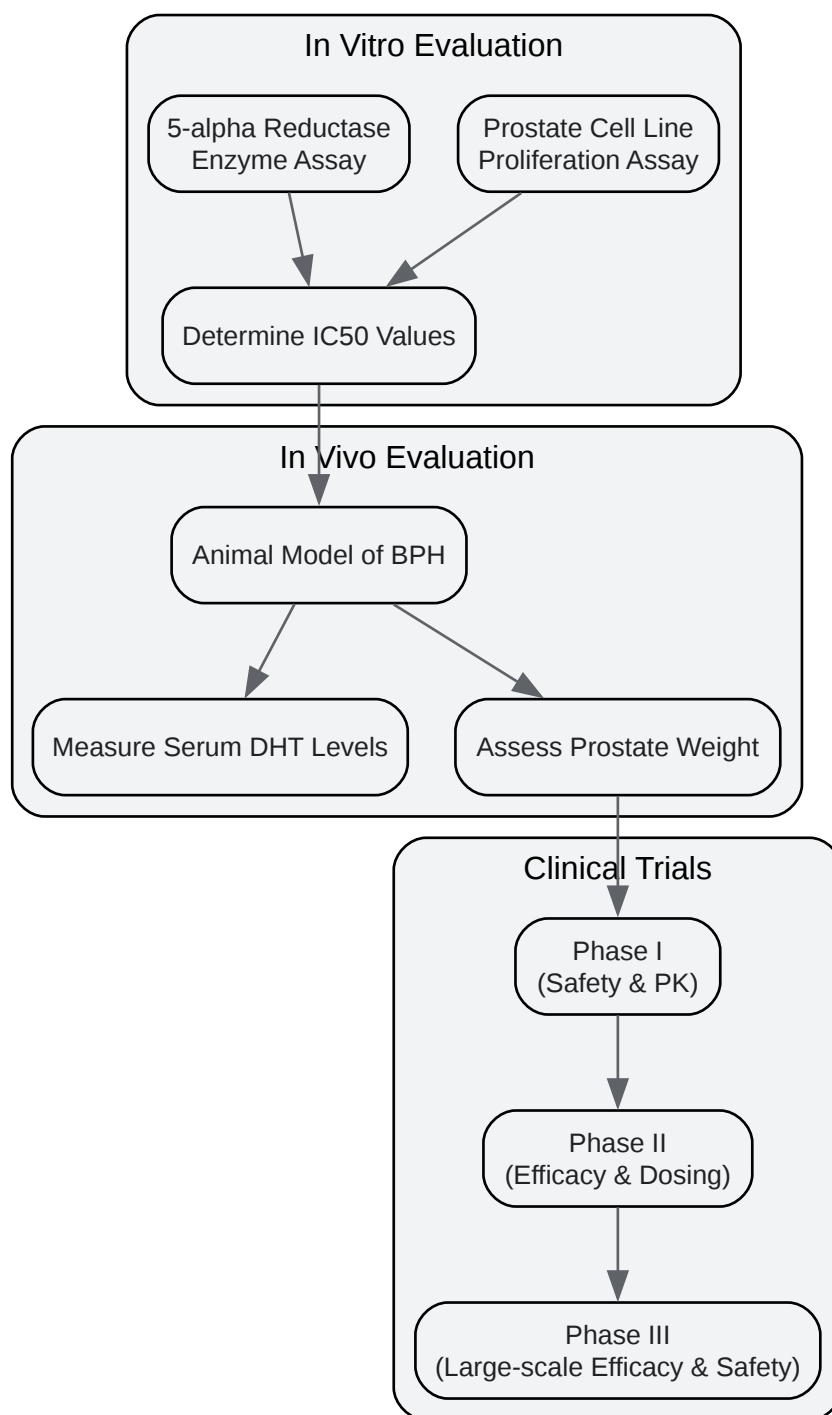
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the common signaling pathway affected by 5 α -reductase inhibitors and a general experimental workflow for their evaluation.



[Click to download full resolution via product page](#)

Caption: Inhibition of Testosterone to DHT Conversion.



[Click to download full resolution via product page](#)

Caption: Drug Development Workflow for 5α-Reductase Inhibitors.

Experimental Protocols

In Vitro 5 α -Reductase Inhibition Assay (General Protocol)

A common method to determine the inhibitory potential of compounds like **Lapisteride** and Epristeride involves an in vitro enzymatic assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against 5 α -reductase.

Materials:

- Human 5 α -reductase enzyme (recombinant or from tissue homogenates, e.g., prostate)
- Testosterone (substrate)
- NADPH (cofactor)
- Test compounds (**Lapisteride**, Epristeride)
- Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
- Scintillation fluid and vials
- Radiolabeled [³H]-Testosterone

Procedure:

- Prepare a reaction mixture containing the assay buffer, NADPH, and the 5 α -reductase enzyme.
- Add varying concentrations of the test compound (or vehicle control) to the reaction mixture and pre-incubate.
- Initiate the enzymatic reaction by adding [³H]-Testosterone.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and methanol).
- Extract the steroids from the aqueous phase using an organic solvent.
- Separate the substrate ($[^3\text{H}]$ -Testosterone) from the product ($[^3\text{H}]$ -DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of $[^3\text{H}]$ -DHT formed using liquid scintillation counting.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC_{50} value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Protocol for Epristeride in BPH (Summarized)

The following summarizes the methodology of a clinical study evaluating Epristeride for BPH.^[5]

Objective: To assess the clinical safety and efficacy of Epristeride in patients with BPH.

Study Design:

- A multi-center, open-label clinical trial.

Participant Population:

- 141 male patients aged 50 to 83 years with a diagnosis of BPH.

Intervention:

- Epristeride 5 mg tablets administered orally, twice daily for 120 days.

Efficacy Assessment:

- International Prostate Symptom Score (IPSS): To evaluate the severity of urinary symptoms.

- Maximum Urinary Flow Rate (Qmax): Measured by uroflowmetry to assess bladder outlet obstruction.
- Prostate Volume (V): Determined by transrectal ultrasound.
- Residual Urine Volume (Ru): Measured by ultrasound post-voiding.

Safety Assessment:

- Monitoring and recording of all adverse events.
- Laboratory tests (hematology, blood chemistry, urinalysis) at baseline and throughout the study.

Conclusion

Epristeride is a selective 5 α -reductase type 2 inhibitor with demonstrated clinical efficacy and a generally favorable safety profile in the treatment of BPH. Its mechanism is well-characterized, focusing on the primary enzyme isoform responsible for prostatic DHT production.

Lapisteride, a dual inhibitor of both type 1 and type 2 5 α -reductase, presents a different therapeutic profile. Its broader inhibition spectrum could theoretically offer advantages in conditions where both isoforms are implicated, such as in certain dermatological conditions. However, the lack of publicly available quantitative preclinical and clinical data for **Lapisteride** prevents a direct and robust head-to-head comparison with Epristeride in terms of potency, clinical efficacy, and safety. Further research and data disclosure would be necessary to fully elucidate the comparative therapeutic potential of **Lapisteride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lapisteride - Wikipedia [en.wikipedia.org]

- 2. Epristeride is a selective and specific uncompetitive inhibitor of human steroid 5 alpha-reductase isoform 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Lapisteride and Epristeride in 5 α -Reductase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674501#head-to-head-comparison-of-lapisteride-and-epristeride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com